molecular formula C9H16O3 B1517269 5-(But-3-en-1-yloxy)pentanoic acid CAS No. 1039945-25-9

5-(But-3-en-1-yloxy)pentanoic acid

Cat. No. B1517269
M. Wt: 172.22 g/mol
InChI Key: QSCMUZIHJCWEHH-UHFFFAOYSA-N
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Description

5-(But-3-en-1-yloxy)pentanoic acid is a chemical compound with the CAS Number: 1039945-25-9 . It has a molecular weight of 172.22 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis process of 5-(but-3-en-1-yloxy)pentanoic acid is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(3-butenyloxy)pentanoic acid . The InChI code for this compound is 1S/C9H16O3/c1-2-3-7-12-8-5-4-6-9(10)11/h2H,1,3-8H2,(H,10,11) .


Physical And Chemical Properties Analysis

5-(But-3-en-1-yloxy)pentanoic acid is a liquid at room temperature .

Scientific Research Applications

Biopolymer Production

  • Copolyester Synthesis : Research on the production of copolyesters of 3-hydroxybutyrate and 3-hydroxyvalerate by Alcaligenes eutrophus from butyric and pentanoic acids highlights the use of such acids in producing biodegradable polymers. When pentanoic acid was used as the sole carbon source, a copolyester with a high 3HV fraction was produced, showcasing the potential for creating polymers with varied compositions for industrial applications (Doi et al., 1988).

Medicinal Chemistry

  • HIV-Protease Assay : A study on a selective HIV-protease assay based on a chromogenic amino acid derived from ethyl (E)-4-benzyloxypent-2-enoate demonstrates the utility of pentanoic acid derivatives in developing assays for biomedical research, potentially aiding in the design of therapeutic agents (Badalassi et al., 2002).

Biofuel Production

  • Pentanol Isomer Synthesis : The engineering of microorganisms for the production of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates, indicates the relevance of pentanoic acid derivatives in biofuel research. Metabolic engineering approaches aim to improve production titers and yields, highlighting the potential of these compounds in sustainable energy sources (Cann & Liao, 2009).

Catalysis and Chemical Synthesis

  • Bifunctional Catalysis : Research on the conversion of γ-valerolactone (GVL) into pentanoic acid using bifunctional catalysts in the presence of formic acid as a reducing agent points to the application of pentanoic acid derivatives in catalysis and sustainable chemical synthesis. This work showcases the use of renewable resources to produce industrially relevant chemicals, aligning with goals of green chemistry (Al‐Naji et al., 2020).

Environmental Chemistry

  • Adsorption Studies : Born-Oppenheimer molecular dynamics simulations of pentanoic acid adsorption on α-Al2O3 surfaces provide insights into the environmental applications of pentanoic acid derivatives, particularly in understanding how organic molecules interact with mineral surfaces. This knowledge is crucial for environmental remediation and pollution control strategies (Martinotto et al., 2017).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash hands and any exposed skin thoroughly after handling .

properties

IUPAC Name

5-but-3-enoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-3-7-12-8-5-4-6-9(10)11/h2H,1,3-8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCMUZIHJCWEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(But-3-en-1-yloxy)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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